![molecular formula C24H23FN4O2 B2383407 N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide CAS No. 1207020-60-7](/img/structure/B2383407.png)
N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide (DMT) is a chemical compound that belongs to the class of sulfonylthiophenes. It has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Polyamide Synthesis
N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide may find applications in the synthesis and characterization of aromatic-aliphatic polyamides. A study described the preparation of a series of aromatic-aliphatic polyamides using a similar monomer, showcasing their solubility in polar aprotic solvents, ability to form transparent and flexible films, high glass-transition temperatures, and excellent thermal stability. Such polyamides could be useful in high-performance materials due to their robust physical and thermal properties (Ubale et al., 2001).
Antimicrobial Activity
Compounds related to N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide, specifically N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, have been synthesized and shown to exhibit potential antibacterial activity against B. subtilis and antifungal activity against A. niger. This highlights a potential application of such compounds in the development of new antimicrobial agents (Sowmya et al., 2018).
Biodegradation Studies
Another study on the biotransformation of dimethylbenzothiophenes, which are structurally related to N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide, by Pseudomonas strains highlights the microbial degradation potential of thiophene-based compounds. Such research could be relevant for understanding the environmental fate and biodegradability of thiophene-based chemicals in petroleum or other industrial contexts (Kropp et al., 1996).
Propiedades
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-2-31-20-6-4-19(5-7-20)28-24(30)16-9-11-29(12-10-16)23-17(14-26)15-27-22-8-3-18(25)13-21(22)23/h3-8,13,15-16H,2,9-12H2,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHCNWUPEAJDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)
![Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate](/img/structure/B2383331.png)
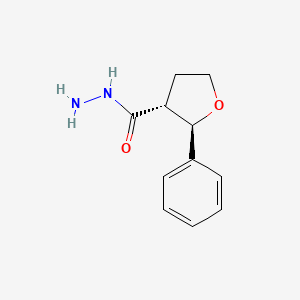
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)
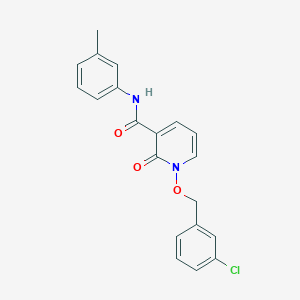
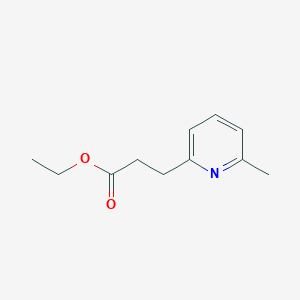
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)
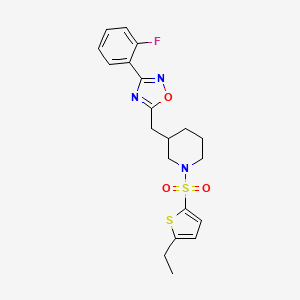
![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2383338.png)
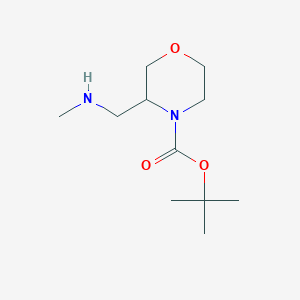
![N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2383341.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)
![N-[2-(2-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2383346.png)
![N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2383347.png)